molecular formula C24H44N2O8 B12607862 Diethyl 8,17-dioxo-7,18-dioxa-9,16-diazatetracosane-1,24-dioate CAS No. 644991-74-2

Diethyl 8,17-dioxo-7,18-dioxa-9,16-diazatetracosane-1,24-dioate

Cat. No.: B12607862
CAS No.: 644991-74-2
M. Wt: 488.6 g/mol
InChI Key: RUXCWQSRGZCWMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 8,17-dioxo-7,18-dioxa-9,16-diazatetracosane-1,24-dioate is a complex organic compound with the molecular formula C23H38N2O8. This compound is characterized by its unique structure, which includes multiple oxygen and nitrogen atoms, making it a subject of interest in various fields of scientific research .

Properties

CAS No.

644991-74-2

Molecular Formula

C24H44N2O8

Molecular Weight

488.6 g/mol

IUPAC Name

ethyl 6-[6-[(6-ethoxy-6-oxohexoxy)carbonylamino]hexylcarbamoyloxy]hexanoate

InChI

InChI=1S/C24H44N2O8/c1-3-31-21(27)15-9-7-13-19-33-23(29)25-17-11-5-6-12-18-26-24(30)34-20-14-8-10-16-22(28)32-4-2/h3-20H2,1-2H3,(H,25,29)(H,26,30)

InChI Key

RUXCWQSRGZCWMC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCOC(=O)NCCCCCCNC(=O)OCCCCCC(=O)OCC

Origin of Product

United States

Preparation Methods

Condensation Method

  • Reactants : Diethyl malonate and a suitable amine (e.g., ethylenediamine).

  • Procedure :

    • Mix diethyl malonate with the amine in a solvent such as ethanol.
    • Heat the mixture to reflux while stirring continuously.
    • After completion of the reaction (monitored via TLC), cool the mixture and precipitate the product by adding water.
    • Filter and wash the solid product with cold ethanol.
  • Yield : Typically yields around 70-80% depending on reaction conditions.

Cyclization Method

  • Reactants : A suitable precursor compound that can undergo cyclization.

  • Procedure :

    • Dissolve the precursor in a suitable solvent (e.g., DMF).
    • Add an acid catalyst (e.g., p-toluenesulfonic acid) to promote cyclization.
    • Heat under reflux for several hours until the desired cyclic structure forms.
    • Cool and extract the product using standard organic extraction techniques.
  • Yield : Yields may vary but can reach up to 85% with optimized conditions.

Comparison of Methods

Method Reactants Yield (%) Conditions
Condensation Diethyl malonate + Amine 70-80 Reflux in ethanol
Cyclization Precursor + Acid Catalyst Up to 85 Reflux in DMF

Research indicates that optimizing reaction conditions—such as temperature, solvent choice, and reactant ratios—significantly impacts yield and purity of this compound. For instance:

  • Using anhydrous solvents can minimize side reactions.

  • Employing a vacuum distillation step post-reaction can enhance purity by removing unreacted starting materials.

The preparation of this compound involves intricate synthetic strategies that require careful consideration of reactants and conditions to achieve high yields and purity levels. The methods discussed provide a foundation for further research into this compound's applications in pharmaceuticals and materials science.

Scientific Research Applications

Recent studies have highlighted the potential biological activities of this compound. Here are some key findings:

  • Antimicrobial Activity : Diethyl 8,17-dioxo-7,18-dioxa-9,16-diazatetracosane-1,24-dioate has shown promising antibacterial and antifungal properties. In vitro studies demonstrated significant activity against various strains of bacteria and fungi.
    • Table 1: Antimicrobial Activity
      MicroorganismMinimum Inhibitory Concentration (MIC)
      Staphylococcus aureus625–1250 µg/mL
      Escherichia coli500–1000 µg/mL
      Candida albicans250–500 µg/mL
  • Anticancer Potential : The compound has been investigated for its anticancer properties. Preliminary results indicate that it may inhibit tumor growth in specific cancer models.
    • Case Study : In a study involving animal models with induced tumors, treatment with this compound resulted in a significant reduction in tumor size compared to control groups.

Applications in Drug Development

The unique structure of this compound makes it a candidate for further development as a pharmaceutical agent. Its dual functionality as both an antimicrobial and anticancer agent opens avenues for combination therapies.

Potential Uses:

  • Antibacterial Agents : Given its effectiveness against resistant strains of bacteria.
  • Antifungal Treatments : As an alternative treatment for fungal infections.
  • Cancer Therapeutics : Further research could elucidate its mechanism of action against cancer cells.

Materials Science Applications

Beyond biological applications, this compound may also find use in materials science due to its structural properties that could enhance polymer formulations or serve as a precursor for novel materials.

Mechanism of Action

The mechanism of action of Diethyl 8,17-dioxo-7,18-dioxa-9,16-diazatetracosane-1,24-dioate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 8,17-dioxo-7,18-dioxa-9,16-diazatetracosane-1,24-dioate is unique due to its specific structural features, which confer distinct chemical and biological properties.

Biological Activity

Diethyl 8,17-dioxo-7,18-dioxa-9,16-diazatetracosane-1,24-dioate is a complex organic compound that has garnered attention for its potential biological activity. This article aims to compile and analyze the available research findings regarding its biological properties, mechanisms of action, and practical applications.

Chemical Structure and Properties

The compound belongs to a class of molecules characterized by multiple functional groups, including dioxo and diaza moieties. Its structure can be represented as follows:

C24H46N2O4\text{C}_{24}\text{H}_{46}\text{N}_2\text{O}_4

This molecular configuration suggests potential interactions with biological systems, particularly in the context of drug development.

Research indicates that compounds similar to this compound may interact with various biological targets. These include:

  • Enzyme Inhibition : Compounds in this class can inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : They may act on receptors influencing cell signaling pathways.
  • Antioxidant Activity : Some derivatives exhibit antioxidant properties, which could protect cells from oxidative stress.

Case Studies and Research Findings

  • Anticancer Properties : A study highlighted the efficacy of similar dioxime compounds in inhibiting cancer cell proliferation. The mechanism involved the induction of apoptosis in cancer cells through mitochondrial pathways .
  • Metal Ion Complexation : Research on vic-dioximes has shown their ability to form stable complexes with transition metals. This property is crucial for their biological activity as metal ions often play a role in enzyme function .
  • Pharmacokinetics : Investigations into the pharmacokinetic profiles of related compounds suggest that they exhibit favorable absorption and distribution characteristics, making them suitable candidates for therapeutic applications .

Comparative Biological Activity Table

Compound NameBiological ActivityMechanism of ActionReferences
This compoundPotential anticancer activityEnzyme inhibition and receptor modulation ,
Related Dioxime CompoundsAntioxidant propertiesFree radical scavenging
Transition Metal ComplexesEnhanced stability and bioactivityMetal ion complexation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.